molecular formula C9H11BrClNS B6275569 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride CAS No. 2763759-72-2

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride

Katalognummer B6275569
CAS-Nummer: 2763759-72-2
Molekulargewicht: 280.6
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride (8-BTZHCl) is a synthetic compound derived from the benzothiazepine family of compounds. It is a white crystalline solid which is soluble in water and alcohol. 8-BTZHCl has a wide range of applications in scientific research, including as a tool for studying biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride has a number of applications in scientific research. It has been used to study the structure and function of various proteins and enzymes, including those involved in signal transduction pathways and cell cycle regulation. 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride has also been used to study the effects of drugs on the nervous system, as well as to investigate the role of various hormones in the regulation of metabolism.

Wirkmechanismus

The exact mechanism of action of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride is not fully understood. However, it is thought to act as an antagonist at the GABA-A receptor, which is a type of neurotransmitter receptor involved in the regulation of neuronal excitability. 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride binds to the GABA-A receptor and blocks the action of GABA, the main inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to a variety of physiological effects.
Biochemical and Physiological Effects
8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in the regulation of reward and motivation. Additionally, 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride has been shown to increase the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. This can lead to an increase in intracellular calcium levels, which can result in a variety of physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound which is easy to synthesize and store. Additionally, it has a low toxicity and is non-irritating to the skin. However, 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride is not water soluble, which can limit its use in some experiments.

Zukünftige Richtungen

There are a number of potential future directions for 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride research. One potential area of research is to further investigate the mechanism of action of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride and its effects on various neurotransmitter systems. Additionally, 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride could be used to study the effects of drugs on the nervous system, as well as to investigate the role of various hormones in the regulation of metabolism. Finally, 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride could be used to study the structure and function of various proteins and enzymes, including those involved in signal transduction pathways and cell cycle regulation.

Synthesemethoden

8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride is synthesized through a multi-step process starting with the reaction of 1,2,3,5-tetrahydro-4,1-benzothiazepine and bromine in acetonitrile. This reaction produces a bromo-substituted benzothiazepine which is then reacted with hydrochloric acid to form 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride. This process is well documented and has been used for a number of years to synthesize 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride for research purposes.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine hydrochloride involves the reaction of 2-aminobenzothiazole with 1,3-dibromo-2-propanol followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-aminobenzothiazole", "1,3-dibromo-2-propanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2-aminobenzothiazole is reacted with 1,3-dibromo-2-propanol in the presence of a base such as potassium carbonate to form 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine", "The resulting product is then reduced with sodium borohydride to form the corresponding tetrahydrobenzothiazepine", "Finally, the product is reacted with hydrochloric acid to form the hydrochloride salt of 8-bromo-1,2,3,5-tetrahydro-4,1-benzothiazepine" ] }

CAS-Nummer

2763759-72-2

Molekularformel

C9H11BrClNS

Molekulargewicht

280.6

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.